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Compound of Interest

Compound Name: Fluoromethane

Cat. No.: B1203902

An in-depth exploration of the chemical identity, properties, and applications of fluoromethane
(CHsF), with a focus on its role in advanced scientific fields.

Introduction

Fluoromethane, also known as methyl fluoride, is the simplest hydrofluorocarbon (HFC). Itis a
colorless, flammable gas with a faint ethereal odor.[1] While it has historical use as a
refrigerant, its modern significance lies in specialized applications within the semiconductor
industry and as a key building block in the synthesis of complex fluorinated molecules for
pharmaceutical and agrochemical development.[1] This technical guide provides a thorough
overview of fluoromethane, including its chemical identifiers, physicochemical properties, and
detailed insights into its applications, experimental protocols, and relevant biological pathways.

Chemical Identifiers and Properties

Accurate identification and understanding of the physical and chemical properties of a
compound are fundamental for its safe and effective use in research and development.

Chemical Identifiers

A comprehensive list of identifiers for fluoromethane is provided in the table below, facilitating
its unambiguous identification across various databases and regulatory frameworks.
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Identifier Type Value

CAS Number 593-53-3[2]

PubChem CID 11638[1]

EC Number 209-796-6[3]

UN Number 2454[3]

InChl INChl=1S/CH3F/c1-2/h1H3[1]

InChlKey NBVXSUQYWXRMNV-UHFFFAOYSA-N[1]
SMILES CF[1]

Synonyms Methyl fluoride, Freon 41, HFC-41[4]

Physicochemical Properties

The key physicochemical properties of fluoromethane are summarized in the following table.

These properties are critical for designing experiments, understanding its behavior in different

environments, and ensuring safe handling.

Property

Value

Molecular Formula

CHsF[2]

Molecular Weight 34.03 g/mol [2]
Boiling Point -78.4 °C[4]
Melting Point -137.8 °C[4]

Density (liquid)

0.557 g/cm? at saturation pressure at 25 °C[4]

Vapor Pressure

3.3 MPa[4]

Solubility in Water

2.295 g/L[4]

C-F Bond Energy

552 kJ/mol[4]
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Applications in Scientific Research and
Development

Fluoromethane and its derivatives are instrumental in several high-technology and research-
intensive sectors.

Semiconductor Manufacturing: Plasma Etching

In the fabrication of microelectronics, fluoromethane is utilized as an etching gas in plasma
etch reactors.[4] Plasma etching is a critical process for creating intricate patterns on
semiconductor wafers with high precision.[5] Fluorine-containing plasmas, generated from
gases like fluoromethane, are used to selectively remove materials such as silicon, silicon
dioxide, and silicon nitride.[6] The high reactivity of fluorine radicals with silicon makes these
gases highly effective for this purpose.[6]

While specific parameters vary depending on the equipment and desired outcome, a general
protocol for plasma etching of a silicon substrate using a fluorine-based plasma is outlined
below. This process is typically carried out in a reactive ion etching (RIE) system.

Objective: To anisotropically etch a pattern into a silicon wafer.

Materials and Equipment:

 Silicon wafer with a patterned mask (e.g., photoresist or silicon dioxide)

» Reactive lon Etching (RIE) system

e Fluoromethane (CHsF) or a similar fluorine-containing gas (e.g., CFa, SFs)[6]
e Oxygen (0O2) gas

e Argon (Ar) gas

e Vacuum pump

e Mass flow controllers

¢ RF power supply
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Procedure:
o Chamber Preparation: Ensure the RIE chamber is clean and free of contaminants.
o Wafer Loading: Load the masked silicon wafer onto the substrate electrode in the chamber.

» Evacuation: Evacuate the chamber to a base pressure typically in the range of 1076 to 10>
Torr.

e Gas Introduction: Introduce the etching gases into the chamber using mass flow controllers.
A typical gas mixture might include a fluorine-containing gas and oxygen.[7] The oxygen
helps in the formation of a passivation layer on the sidewalls to promote anisotropic etching.

[7]

e Pressure Control: Adjust the gas flow rates and pumping speed to achieve the desired
process pressure, often in the range of 10 to 100 mTorr.

o Plasma Generation: Apply RF power to the electrodes to generate the plasma. The power
level will influence the etch rate and anisotropy.

e Etching: The reactive species in the plasma (e.g., fluorine radicals) bombard the wafer
surface and chemically react with the exposed silicon, forming volatile silicon fluoride (SiFa4)
which is pumped out of the chamber.[8]

» Process Monitoring: Monitor the etching process in real-time using techniques like optical
emission spectroscopy or laser interferometry to determine the endpoint.

e Termination: Once the desired etch depth is achieved, turn off the RF power and the gas
flow.

e Venting and Unloading: Vent the chamber to atmospheric pressure with an inert gas like
nitrogen and unload the etched wafer.

Drug Discovery and Development

The introduction of fluorine into drug candidates is a widely used strategy in medicinal
chemistry to enhance various properties of a molecule.[9] Fluorination can improve metabolic
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stability, increase binding affinity, and modulate lipophilicity, thereby enhancing the overall
pharmacokinetic and pharmacodynamic profile of a drug.[10]

Fluoromethane itself is a gas and can be challenging to handle in standard laboratory
settings. Therefore, reagents that can deliver the fluoromethyl group (CHzF) are often used. For
instance, bromofluoromethane can act as a fluoromethane surrogate in nucleophilic
fluoromethylation reactions.

This protocol describes the O-fluoromethylation of 4-bromophenol using bromofluoromethane
as the fluoromethylating agent.

Objective: To synthesize 1-bromo-4-(fluoromethoxy)benzene.

Materials:

e 4-Bromophenol

e Sodium hydride (60% dispersion in mineral oil)

o Bromofluoromethane (gas)

e Anhydrous N,N-Dimethylformamide (DMF)

 Diethyl ether

e Saturated aqueous ammonium chloride (NH4Cl)

e Brine (saturated agueous NacCl)

e Anhydrous magnesium sulfate (MgSQOa)

» Standard laboratory glassware and stirring equipment

Procedure:

o Under an inert atmosphere, suspend sodium hydride (1.2 mmol) in anhydrous DMF (5 mL) in
a round-bottom flask at 0 °C.
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e Add a solution of 4-bromophenol (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the
stirred suspension.

e Stir the resulting mixture at 0 °C for 30 minutes.
e Bubble bromofluoromethane gas (2.0 mmol) through the reaction mixture at O °C for 1 hour.

 Allow the reaction to warm to room temperature and continue stirring for an additional 2
hours.

e Quench the reaction by slowly adding saturated aqueous NHa4Cl solution (10 mL) at O °C.
o Extract the mixture with diethyl ether (3 x 20 mL).
e Wash the combined organic layers with water (20 mL) and then brine (20 mL).

» Dry the organic layer over anhydrous MgSOu4, filter, and concentrate the solvent under
reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to obtain the desired
1-bromo-4-(fluoromethoxy)benzene.

Mandatory Visualizations
G Protein-Coupled Receptor (GPCR) Signaling Pathway

Fluorinated compounds are often designed as ligands for G protein-coupled receptors
(GPCRs), a large family of transmembrane receptors that play a crucial role in cellular
signaling.[2] The introduction of fluorine can significantly alter the ligand's affinity and selectivity
for the receptor.[2] The following diagram illustrates a simplified GPCR signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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